2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide

Physicochemical profiling Drug-likeness Screening library design

2,6-Difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1234926-67-0, molecular formula C20H24F2N2O2S2, molecular weight 426.54 g/mol) is a synthetic small-molecule sulfonamide belonging to the broader class of N-(piperidin-4-ylmethyl)benzenesulfonamide derivatives. Structurally, it is defined by three pharmacophoric modules: an N-(2-(methylthio)benzyl)piperidine moiety as the central scaffold, a 2,6-difluorobenzenesulfonamide warhead, and a methylene linker attaching the sulfonamide to the piperidine 4-position.

Molecular Formula C20H24F2N2O2S2
Molecular Weight 426.54
CAS No. 1234926-67-0
Cat. No. B2975096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1234926-67-0
Molecular FormulaC20H24F2N2O2S2
Molecular Weight426.54
Structural Identifiers
SMILESCSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C20H24F2N2O2S2/c1-27-19-8-3-2-5-16(19)14-24-11-9-15(10-12-24)13-23-28(25,26)20-17(21)6-4-7-18(20)22/h2-8,15,23H,9-14H2,1H3
InChIKeyVIDRIFBAJPZXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1234926-67-0): Compound Class and Baseline Characteristics


2,6-Difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1234926-67-0, molecular formula C20H24F2N2O2S2, molecular weight 426.54 g/mol) is a synthetic small-molecule sulfonamide belonging to the broader class of N-(piperidin-4-ylmethyl)benzenesulfonamide derivatives. Structurally, it is defined by three pharmacophoric modules: an N-(2-(methylthio)benzyl)piperidine moiety as the central scaffold, a 2,6-difluorobenzenesulfonamide warhead, and a methylene linker attaching the sulfonamide to the piperidine 4-position. This compound has been catalogued in chemical screening libraries as a potential ligand for neurological and inflammatory targets [1]. The 2,6-difluoro substitution pattern on the benzenesulfonamide ring is a key structural determinant found in numerous GlyT1 inhibitor series reported in the patent literature [2]. The compound is available commercially as a research reagent from multiple suppliers .

Why 2,6-Difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide Cannot Be Readily Substituted by Generic Benzenesulfonamide or Piperidine Analogs


Critical Assessment of Available Evidence: An exhaustive search of peer-reviewed primary literature, authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider), and patent repositories reveals that no head-to-head comparative bioactivity data have been published for compound 1234926-67-0 against defined analogs. Consequently, all quantitative differentiation claims in Section 3 are constructed from class-level inference and structural analog comparisons, never from direct experimental side-by-side data for this specific compound. This evidence gap is reported transparently to inform procurement decisions. Within the N-(piperidin-4-ylmethyl)benzenesulfonamide chemotype, changes to the sulfonamide aryl substitution pattern can drastically alter target engagement profiles. The 2,6-difluorobenzenesulfonamide group present in 1234926-67-0 is a privileged motif in GlyT1 inhibitor design, where the fluorine atoms influence both binding pocket complementarity and metabolic stability [1]. Replacement with a simple ethanesulfonamide tail (e.g., CAS 1234939-94-6, molecular weight 342.5) reduces molecular weight by ~84 Da and eliminates aromatic stacking potential, thereby altering both potency and selectivity profiles . The methylthio benzyl substituent on the piperidine nitrogen further distinguishes this compound from analogs bearing pyridinyl, pyrimidinyl, or tetrahydropyran N-substituents, each of which directs the molecule into different biological target space .

Product-Specific Quantitative Evidence for 2,6-Difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide (1234926-67-0) Versus Closest Analogs


Molecular Property Differentiation: Physicochemical Profile of 1234926-67-0 Versus the Ethanesulfonamide Analog

Compound 1234926-67-0 exhibits a higher molecular weight (426.54 g/mol) and increased structural complexity compared to the ethanesulfonamide analog N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide (CAS 1234939-94-6, MW 342.5 g/mol) . The 84 Da mass difference arises from replacement of the ethanesulfonamide group with the 2,6-difluorobenzenesulfonamide moiety, which adds a fluorinated aromatic ring capable of engaging in π-π stacking and halogen bonding interactions not available to the alkylsulfonamide comparator. The calculated partition coefficient (clogP) is estimated to be higher for 1234926-67-0 due to the lipophilic contributions of the difluorophenyl ring and the methylthio substituent [1].

Physicochemical profiling Drug-likeness Screening library design

Target Class Inference: 2,6-Difluorobenzenesulfonamide Moiety as a Privileged GlyT1 Pharmacophore

The 2,6-difluorobenzenesulfonamide group present in 1234926-67-0 is explicitly represented in multiple GlyT1 inhibitor patent series, where 2,6-difluoro and 2,6-dichloro substitution patterns on the benzenesulfonamide ring are associated with sub-micromolar to low nanomolar GlyT1 inhibitory activity [1]. In contrast, the ethanesulfonamide analog (CAS 1234939-94-6) lacks the aromatic sulfonamide warhead entirely and has been profiled in distinct bioassay panels (GPR151 activation, AMPAR-stargazin modulation, GIRK channel activation) with no reported GlyT1 activity . This divergent biological profiling reflects the fundamental difference between aromatic and aliphatic sulfonamide pharmacophores in determining target engagement. In published GlyT1 inhibitor series, 2,6-difluorobenzenesulfonamide-containing piperidine derivatives have demonstrated GlyT1 IC50 values ranging from 1.8 nM to 37 nM in cellular [³H]glycine or [¹⁴C]glycine uptake assays using JAR or QT6 cells [2][3]. No such data exist for 1234926-67-0 specifically.

Glycine transporter 1 Neuropsychiatric disorders NMDA receptor modulation

Synthetic Tractability and Chemical Differentiation: Methylthio Benzyl Substituent as a Handle for Late-Stage Diversification

The 2-(methylthio)benzyl substituent on the piperidine nitrogen of 1234926-67-0 provides a chemically addressable functionality (thioether) that is amenable to site-selective oxidation (to sulfoxide or sulfone) . This oxidation handle is absent in closely related N-substituted piperidine analogs bearing alkyl, pyridinyl, pyrimidinyl, or tetrahydropyran N-substituents (e.g., CAS 2034286-65-0, 2034571-28-1, 1210158-88-5) . Controlled oxidation with mCPBA or hydrogen peroxide can modulate the electronic properties and hydrogen-bonding capacity of the benzyl substituent, providing a unique avenue for SAR exploration that is not available with carbon-only or nitrogen-heterocycle N-substituents. Additionally, the methylthio group can serve as a metabolic soft spot, potentially enabling prodrug strategies via sulfoxide/sulfone interconversion [1]. The multi-step synthetic route involves sequential piperidine N-benzylation, methylthio installation, piperidine-4-methylamine coupling, and sulfonamide formation, yielding the final product with reported HPLC purity specifications of ≥95% to ≥98% across commercial sources .

Synthetic chemistry Late-stage functionalization Chemical probe development

Screening Library Provenance: Distinct Bioassay Profiling Histories Differentiate 1234926-67-0 from Its Ethanesulfonamide Analog

The ethanesulfonamide analog (CAS 1234939-94-6) has a documented HTS bioassay history in PubChem, having been tested in at least five distinct assay panels including: (1) GPR151 activator assay (Scripps Research Institute), (2) FBW7 AlphaScreen activator assay, (3) MITF AlphaScreen inhibitor assay, (4) AMPAR-stargazin modulator assay (Vanderbilt), and (5) GIRK2 channel activator assay . In contrast, 1234926-67-0 has no deposited bioassay results in PubChem BioAssay, BindingDB, or ChEMBL as of the search date, indicating that these two compounds, despite sharing the identical piperidine-methylthio-benzyl scaffold, have been routed into entirely different screening cascades based on their sulfonamide substitution [1]. This divergent screening history reflects the distinct biological hypothesis space probed by aromatic versus aliphatic sulfonamides and underscores that the two compounds are not functionally interchangeable.

High-throughput screening Bioassay profiling Target deconvolution

Structural Uniqueness Within the 2,6-Difluorobenzenesulfonamide Piperidine Series: Methylthio Benzyl as a Differentiating Feature

Within the specific sub-series of 2,6-difluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide compounds, the N-substituent on the piperidine ring varies considerably. Common variants include N-methyl (CAS 1210158-88-5, MW 318.38), N-tetrahydrothiophen-3-yl, N-(2-methylpyridin-4-yl) (CAS 2034286-65-0), N-(pyrimidin-2-yl), N-(oxan-4-yl) (CAS 2034571-28-1), and N-(cyclopropanesulfonyl) (CAS 1235291-03-8) . The N-(2-(methylthio)benzyl) substituent in 1234926-67-0 is unique within this analog series in providing: (a) a benzyl group for enhanced lipophilicity and potential π-stacking, (b) a thioether functional group for metabolic and chemical diversification, and (c) an ortho-substitution pattern that may influence the conformational preference of the piperidine ring compared to para-substituted benzyl analogs [1]. No other listed analog combines all three features simultaneously. The molecular formula C20H24F2N2O2S2 is unrepeated among the commercially catalogued 2,6-difluorobenzenesulfonamide piperidine derivatives surveyed.

Structure-activity relationship Chemotype classification Analog selection

Best Research and Industrial Application Scenarios for 2,6-Difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide (1234926-67-0)


GlyT1-Focused Medicinal Chemistry Hit Expansion

Given the well-established precedent of 2,6-difluorobenzenesulfonamide-containing piperidines as GlyT1 inhibitors [1], 1234926-67-0 is best deployed as a screening hit or starting point in GlyT1 drug discovery programs targeting schizophrenia, cognitive deficits, or other NMDA receptor hypofunction disorders. The compound's methylthio benzyl N-substituent provides a chemical diversification handle (via oxidation to sulfoxide/sulfone) that is absent in most commercially available GlyT1 chemical matter, enabling rapid analog generation without de novo synthesis. Laboratories should confirm GlyT1 inhibitory activity in a [³H]glycine or [¹⁴C]glycine uptake assay in JAR or QT6 cells and benchmark against established GlyT1 inhibitors such as bitopertin or SSR504734 before committing to large-scale procurement [2].

Chemical Probe Development via Thioether Oxidation Diversification

The unique methylthio functionality on the benzyl group enables a two-step diversification strategy: (1) procurement of the parent compound 1234926-67-0, and (2) controlled oxidation to generate sulfoxide (one equivalent mCPBA, 0 °C) and sulfone (excess H₂O₂, room temperature) derivatives for parallel SAR assessment . This approach provides three distinct compounds (thioether, sulfoxide, sulfone) from a single procurement event, optimizing resource efficiency in academic and small-biotech settings. The oxidation products can be assessed for changes in potency, solubility, metabolic stability, and off-target profiles relative to the parent, with the sulfone potentially offering improved metabolic stability if the thioether is a site of oxidative metabolism.

Phenotypic Screening in Target-Agnostic Discovery Campaigns

With zero deposited bioassay results in public databases as of May 2026 [3], 1234926-67-0 represents a 'blank slate' compound for phenotypic screening initiatives. Unlike the ethanesulfonamide analog (CAS 1234939-94-6), which carries a pre-existing GPCR/ion channel annotation, 1234926-67-0 can be deployed in unbiased cell-based phenotypic assays without preconceptions about its mechanism of action. This is particularly valuable in neuroinflammation, oncology, or rare disease models where target identification is secondary to functional endpoint measurement. Procurement for phenotypic screening should include the ethanesulfonamide analog as a structurally matched inactive control to control for scaffold-specific artifacts.

Building Block for Parallel Library Synthesis

As a member of the N-(piperidin-4-ylmethyl)benzenesulfonamide chemotype family, 1234926-67-0 serves as a versatile building block for focused library construction . The piperidine nitrogen can be further functionalized via reductive amination, amide coupling, or sulfonylation to generate second-generation analogs. The benzenesulfonamide NH group is also amenable to alkylation or acylation, providing additional vectors for library expansion. When procuring for library synthesis, researchers should request analytical certificates confirming purity ≥95% (HPLC) and identity verification by ¹H NMR and LC-MS to ensure batch-to-batch consistency across library members.

Quote Request

Request a Quote for 2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.